molecular formula C12H19N3OS B2495827 (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide CAS No. 2411332-17-5

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide

カタログ番号 B2495827
CAS番号: 2411332-17-5
分子量: 253.36
InChIキー: FJQNHIMECCVWAE-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide, also known as DMAT, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in cancer research. DMAT is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT by DMAT has been shown to have anti-cancer effects in preclinical studies.

作用機序

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide inhibits NMT by binding to the enzyme's active site, which prevents it from transferring myristic acid to protein substrates. Myristoylation is a post-translational modification that is required for the proper localization and function of many proteins. Inhibition of NMT by this compound leads to the mislocalization and degradation of myristoylated proteins, which can have anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NMT. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

実験室実験の利点と制限

One advantage of (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide as a research tool is its specificity for NMT. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of NMT in various cellular processes. However, this compound has limitations as well. For example, this compound is a small molecule inhibitor that may have limited bioavailability and pharmacokinetic properties. Furthermore, this compound may have limited efficacy in certain cancer types, which may limit its potential as a therapeutic agent.

将来の方向性

There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide. One area of interest is the development of more potent and selective NMT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the combination of this compound with other anti-cancer agents is an area of active research. Finally, the development of this compound derivatives with improved pharmacokinetic properties is an area of interest for the development of this compound as a therapeutic agent.

合成法

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The starting material for the synthesis is 4-methyl-2-thiazolamine, which is reacted with ethyl acrylate to form 2-(4-methyl-1,3-thiazol-2-yl)ethyl acrylate. This intermediate is then reacted with dimethylamine to form this compound.

科学的研究の応用

(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide has been extensively studied for its potential applications in cancer research. Inhibition of NMT by this compound has been shown to have anti-proliferative effects in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Furthermore, this compound has been shown to have synergistic effects with other anti-cancer agents, suggesting that it may have potential as a combination therapy.

特性

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-10-9-17-12(14-10)6-7-13-11(16)5-4-8-15(2)3/h4-5,9H,6-8H2,1-3H3,(H,13,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNHIMECCVWAE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。